synthesis of methyl 4-propionyl-1H-pyrrole-2-carboxylate
synthesis of methyl 4-propionyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-propionyl-1H-pyrrole-2-carboxylate
Introduction
Methyl 4-propionyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials[1]. The pyrrole nucleus is a common motif in a vast array of biologically active compounds[2]. The presence of both an ester and a ketone functionality at specific positions on the pyrrole ring allows for a wide range of subsequent chemical transformations.
The synthesis of polysubstituted pyrroles, particularly with specific acylation patterns, presents a significant challenge in organic chemistry. The high reactivity of the pyrrole ring towards electrophiles often leads to a mixture of products and polymerization[3]. While electrophilic substitution of pyrrole typically occurs at the C2 or C5 position, achieving selective C4-acylation requires a carefully considered synthetic strategy. This guide provides an in-depth analysis of a reliable and efficient method for the , focusing on the underlying chemical principles and providing a detailed experimental protocol.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, methyl 4-propionyl-1H-pyrrole-2-carboxylate, points to methyl 1H-pyrrole-2-carboxylate as the starting material. The key transformation is the introduction of a propionyl group at the C4 position of the pyrrole ring.
Caption: Retrosynthetic approach for methyl 4-propionyl-1H-pyrrole-2-carboxylate.
The primary challenge lies in achieving regioselective acylation at the C4 position. Standard Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate would be expected to yield a mixture of products, with a significant preference for substitution at the electron-rich C5 position. The electron-withdrawing nature of the carboxylate group at C2 deactivates the adjacent C3 position and directs incoming electrophiles primarily to C5 and to a lesser extent, C4. To overcome this, a more nuanced approach is required.
Primary Synthetic Strategy: Phosphoric Acid-Promoted Acylation of Methyl 1H-pyrrole-2-carboxylate
An efficient and highly regioselective method for the synthesis of 4-acylpyrrole-2-carboxylic esters involves a phosphoric acid-catalyzed reaction with a mixed anhydride system[4][5]. This approach has been demonstrated to be effective for the acylation of pyrrole-2-carboxylic esters, providing the desired C4-substituted product in good yield[4].
Mechanism of Action
The reaction proceeds through the formation of a mixed anhydride from propionic acid and trifluoroacetic anhydride (TFAA). Phosphoric acid acts as a catalyst, activating the mixed anhydride and facilitating the electrophilic substitution on the pyrrole ring. The precise mechanism is believed to involve the protonation of the mixed anhydride by phosphoric acid, which enhances its electrophilicity. The pyrrole ring then acts as a nucleophile, attacking the activated acylating agent. The reaction's high regioselectivity for the C4 position is a key advantage of this method.
Experimental Workflow
The following diagram illustrates the general workflow for the using the phosphoric acid-promoted method.
Caption: Experimental workflow for the phosphoric acid-promoted synthesis.
Detailed Experimental Protocol
Materials:
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Methyl 1H-pyrrole-2-carboxylate
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Propionic acid
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Trifluoroacetic anhydride (TFAA)
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Phosphoric acid (85%)
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Formation of the Mixed Anhydride: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionic acid (1.2 equivalents) in anhydrous acetonitrile. To this solution, add trifluoroacetic anhydride (1.5 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the mixed anhydride.
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Acylation Reaction: To the solution of the mixed anhydride, add methyl 1H-pyrrole-2-carboxylate (1.0 equivalent). Subsequently, add phosphoric acid (0.1 equivalents) to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl 4-propionyl-1H-pyrrole-2-carboxylate.
Alternative Synthetic Considerations: The Challenge of Friedel-Crafts Acylation
A seemingly straightforward approach to the would be a direct Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate with propionyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃)[6][7]. However, this method is fraught with challenges, primarily concerning regioselectivity.
Pyrroles are highly reactive aromatic systems, and electrophilic substitution is heavily favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate[3]. The presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the ring towards electrophilic attack, but it directs incoming electrophiles primarily to the C5 position. Therefore, a direct Friedel-Crafts acylation would likely yield the undesired methyl 5-propionyl-1H-pyrrole-2-carboxylate as the major product, along with smaller amounts of the desired C4 isomer and potentially di-acylated byproducts. The separation of these isomers can be challenging, leading to low yields of the target compound.
The phosphoric acid-promoted method described above circumvents this issue, offering a more controlled and regioselective route to the desired 4-substituted pyrrole.
Characterization Data
The successful can be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Property | Expected Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-10.0 (br s, 1H, NH), 7.2-7.3 (m, 1H, pyrrole-H), 7.0-7.1 (m, 1H, pyrrole-H), 3.85 (s, 3H, OCH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂), 1.20 (t, J=7.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195-197 (C=O, ketone), 161-163 (C=O, ester), 125-127 (pyrrole-C), 122-124 (pyrrole-C), 118-120 (pyrrole-C), 115-117 (pyrrole-C), 51-52 (OCH₃), 32-34 (CH₂), 8-10 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 182.07 [M+H]⁺, 204.05 [M+Na]⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Conclusion
The is most effectively and regioselectively achieved through a phosphoric acid-promoted acylation of methyl 1H-pyrrole-2-carboxylate using a mixed anhydride of propionic acid and trifluoroacetic anhydride. This method provides a reliable and scalable route to this valuable synthetic intermediate, overcoming the regioselectivity challenges associated with traditional electrophilic substitution reactions of pyrroles. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this and related 4-acylpyrrole derivatives.
References
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Beshara, C. S.; Thompson, A. Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters and Dipyrryl Ketones from Mixed Anhydrides. The Journal of Organic Chemistry, 2005 , 70(25), 10500–10503. [Link][4][5]
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Wan, J.-P.; Liu, J.; Li, X. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. Organic Letters, 2015 , 17(8), 1946–1949. [Link][8]
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Anderson, H. J.; Griffiths, D. Pyrrole chemistry. Part XI. Some reactions of the pyrrole Grignard reagent with alkyl carbonates and alkyl thiocarbonates. Canadian Journal of Chemistry, 1967 , 45(19), 2227–2233. [Link][9][10]
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Huffman, J. W.; Smith, V. J.; Padgett, L. W. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 2008 , 64(10), 2104–2112. [Link][12]
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